REACTION_CXSMILES
|
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[CH2:7]([NH:9][CH2:10][CH2:11][NH2:12])[CH3:8].[H][H]>C(O)C.[Pd]>[CH2:7]([NH:9][CH2:10][CH2:11][NH:12][CH2:3][C:2]([OH:6])=[O:5])[CH3:8] |f:0.1|
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Name
|
|
Quantity
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9.2 g
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Type
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reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
8.82 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was hydrogenated in a Paar apparatus at 20°-25°
|
Type
|
CUSTOM
|
Details
|
Catalyst was removed by filtration through a pad of diatomaceous earth
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |